3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes include:
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Antihypertensive Agents: Dihydropyridines are known for their use in treating high blood pressure.
Anti-inflammatory:
Industry
Pharmaceuticals: Used in the synthesis of various drugs.
Agrochemicals: Potential use in the development of pesticides.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include:
Ion Channels: Modulation of calcium ion channels, leading to vasodilation.
Enzymes: Inhibition of enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine used as an antihypertensive agent.
Amlodipine: Known for its long-acting effects in treating high blood pressure.
Felodipine: Used for its vasodilatory properties.
Uniqueness
3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring, which may confer distinct biological activities and chemical properties compared to other dihydropyridines.
Properties
IUPAC Name |
diethyl 4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c1-7-33-26(29)21-15-28(20-11-9-17(3)18(4)13-20)16-22(27(30)34-8-2)25(21)19-10-12-23(31-5)24(14-19)32-6/h9-16,25H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJREBPYEGSMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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